3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one
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Overview
Description
3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one is an organic compound that belongs to the class of enones It is characterized by the presence of a methoxy group attached to an aniline moiety, which is further connected to a diphenylprop-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one typically involves the condensation of 2-methoxyaniline with benzaldehyde derivatives under basic conditions. One common method is the Knoevenagel condensation, where the reaction is catalyzed by a base such as piperidine or pyridine. The reaction is carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the enone moiety to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one involves its interaction with various molecular targets. In biological systems, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloroanilino)-1,3-diphenylprop-2-en-1-one
- 3-(2-Methoxyanilino)-1,3-diphenylprop-2-en-1-one
Uniqueness
This compound is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and stability, making it a valuable intermediate in various synthetic and research applications.
Properties
CAS No. |
920313-25-3 |
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Molecular Formula |
C22H19NO2 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
3-(2-methoxyanilino)-1,3-diphenylprop-2-en-1-one |
InChI |
InChI=1S/C22H19NO2/c1-25-22-15-9-8-14-19(22)23-20(17-10-4-2-5-11-17)16-21(24)18-12-6-3-7-13-18/h2-16,23H,1H3 |
InChI Key |
NDOZUKIPOIDWLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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